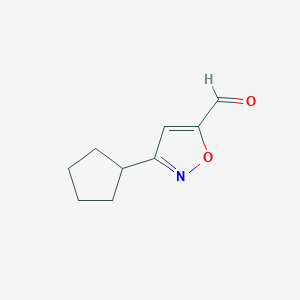

3-Cyclopentylisoxazole-5-carbaldehyde

Description

Properties

IUPAC Name |

3-cyclopentyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-8-5-9(10-12-8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCUPJYTQWCSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Generation

Cyclopentane carbonyl chloride can react with hydroxylamine under basic conditions to form cyclopentane hydroxamic acid, which is subsequently dehydrated using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield cyclopentyl nitrile oxide.

Example Protocol :

Cycloaddition with Propargyl Aldehyde

The nitrile oxide undergoes 1,3-dipolar cycloaddition with propargyl aldehyde to form the isoxazole ring. The aldehyde group remains intact at position 5, while the cyclopentyl group occupies position 3.

Reaction Conditions :

-

Solvent: Ethanol or dichloromethane

-

Temperature: 20–25°C

Challenges :

-

Nitrile oxides are thermally unstable, requiring in situ generation.

-

Regioselectivity must favor the 3,5-substitution pattern.

Halogenation-Ring Closure Strategy

A patent by CN116283810A outlines a three-step method for isoxazole synthesis, adaptable for non-aromatic substrates like cyclopentanecarbaldehyde.

Oximation of Cyclopentanecarbaldehyde

Cyclopentanecarbaldehyde reacts with hydroxylamine in alkaline media to form the corresponding oxime.

Optimized Conditions :

Halogenation with Succinyl Halide

The oxime is halogenated using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in polar aprotic solvents.

Protocol :

Alkaline Ring Closure

The halogenated intermediate undergoes base-mediated cyclization to form the isoxazole ring.

Conditions :

Key Advantage : This method avoids column chromatography, using crystallization for purification.

Post-Functionalization of Preformed Isoxazole

Formylation via Vilsmeier-Haack Reaction

3-Cyclopentylisoxazole can undergo formylation at position 5 using the Vilsmeier-Haack reagent (POCl3/DMF).

Procedure :

Oxidation of Hydroxymethyl Precursor

A hydroxymethyl group at position 5 can be oxidized to the aldehyde using MnO2 or Dess-Martin periodinane.

Example :

-

Substrate : 5-(Hydroxymethyl)-3-cyclopentylisoxazole

-

Oxidant : Activated MnO2 (excess), CH2Cl2, RT, 24 h

Industrial-Scale Considerations

Cost-Effectiveness

The halogenation-ring closure method is preferred for scale-up due to:

-

Low-cost starting materials (cyclopentanecarbaldehyde).

-

Minimal chromatography, reducing operational costs.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Complexity | Scalability |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile oxide + alkyne | 50–65% | High | Moderate |

| Halogenation-Ring Closure | Oximation → Halogenation → Cyclization | 60–65% | Moderate | High |

| Post-Functionalization | Oxidation/Vilsmeier-Haack | 40–60% | Low | Low |

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring the cyclopentyl and aldehyde groups occupy the 3 and 5 positions, respectively. Computational modeling (e.g., DFT) could predict transition states to guide reagent design.

-

Yield Improvement : Catalytic asymmetric methods or flow chemistry may enhance efficiency.

-

Purity : Recrystallization from hexanes/EtOAc achieves >95% purity, as commercialized by AKSci.

"The integration of robust halogenation steps with crystallization-based purification underscores the industrial feasibility of isoxazole derivatives" — Adapted from CN116283810A .

Chemical Reactions Analysis

3-Cyclopentylisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopentylisoxazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentylisoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 3-Cyclopentylisoxazole-5-carbaldehyde with its analogs:

Key Observations :

- Substituent Effects : The cyclopentyl group in the target compound enhances lipophilicity compared to aromatic (chlorophenyl) or smaller (methyl, bromo) substituents. This may influence solubility, with the chlorophenyl analogs being less soluble in polar solvents due to their aromaticity .

- The cyclopentyl group, being alkyl, is electron-donating, which could stabilize adjacent charges .

Biological Activity

3-Cyclopentylisoxazole-5-carbaldehyde (CPI) is a chemical compound belonging to the isoxazole class, characterized by its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of CPI, highlighting its mechanisms, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- IUPAC Name : 3-cyclopentyl-1,2-oxazole-5-carbaldehyde

- Canonical SMILES : C1CCC(C1)C2=NOC(=C2)C=O

The biological activity of CPI is primarily attributed to its isoxazole ring, which can interact with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to various biological effects such as:

- Antimicrobial Activity : CPI has shown potential against a range of microbial pathogens.

- Anticancer Properties : Preliminary studies suggest that CPI may inhibit cancer cell proliferation through apoptotic pathways.

- Neuroprotective Effects : Research indicates that CPI could protect neuronal cells from oxidative stress.

Antimicrobial Activity

A study conducted by researchers demonstrated that CPI exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that CPI has promising potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in clinical settings.

Anticancer Activity

In vitro studies on human cancer cell lines have shown that CPI induces apoptosis in a dose-dependent manner. The following table summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, suggesting a pathway for developing CPI as a potential anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other isoxazole derivatives known for their biological activities:

| Compound | Biological Activity | References |

|---|---|---|

| 3,5-Dimethylisoxazole | Analgesic and anti-inflammatory | |

| 5-Phenylisoxazole | Anticancer and antimicrobial | |

| 3,4-Dimethylisoxazole | Neuroprotective |

The unique substitution pattern of CPI contributes to its distinct biological properties compared to these related compounds.

Case Studies and Research Findings

A review of case studies involving the application of CPI in various biological settings highlights its versatility. For instance, a recent study focused on its role in modulating inflammatory responses in a murine model of arthritis. The findings indicated that CPI significantly reduced inflammatory markers and joint swelling compared to control groups.

Moreover, ongoing research aims to explore the pharmacokinetics and bioavailability of CPI, which are crucial for understanding its therapeutic potential in humans.

Q & A

Q. What are the common synthetic routes for 3-Cyclopentylisoxazole-5-carbaldehyde, and what key intermediates are involved?

The synthesis typically involves cyclization reactions of pre-functionalized isoxazole precursors. For example, analogous compounds like 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride are synthesized via oxime formation with hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and cyclization with esters like ethyl acetoacetate . For 3-cyclopentyl derivatives, introducing the cyclopentyl group may require alkylation or Grignard reactions on a pre-formed isoxazole core. Key intermediates include oxime derivatives and ester-protected aldehydes.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Standard methods include:

- NMR : H and C NMR to confirm the aldehyde proton (δ ~9-10 ppm) and cyclopentyl/isoxazole backbone.

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M] at m/z 475.0936 in analogous compounds) to verify molecular weight .

- Elemental Analysis : To validate purity (e.g., C: 73.34%, H: 3.80% in related structures) .

- IR Spectroscopy : Confirming the aldehyde C=O stretch (~1700 cm).

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the aldehyde group. Stability studies on similar isoxazole derivatives recommend avoiding prolonged exposure to moisture or light, which can lead to decomposition or dimerization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., rotational barriers) or crystallographic disorder. To resolve these:

- Perform X-ray crystallography using programs like SHELXL to determine the solid-state structure.

- Use VT-NMR (variable-temperature NMR) to probe conformational changes.

- Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical spectra.

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling reactions or SnCl for Friedel-Crafts alkylation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while toluene may improve selectivity in Grignard additions.

- Reaction Monitoring : Use LC-MS or in-situ IR to identify bottlenecks (e.g., incomplete aldehyde oxidation).

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict sites for nucleophilic/electrophilic attack.

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?

- HPLC-PDA/MS : Use reverse-phase chromatography with photodiode array detection to separate and identify byproducts (e.g., dimerized aldehydes).

- Isotopic Labeling : Introduce C at the aldehyde position to track degradation pathways via NMR .

Methodological Considerations

Q. How to design kinetic studies for the aldehyde group’s oxidation under varying pH conditions?

- UV-Vis Spectroscopy : Monitor absorbance changes at λ ~280 nm (aldehyde n→π transition) over time.

- Buffer Systems : Test phosphate (pH 7.4) and acetate (pH 5.0) buffers to simulate physiological and acidic conditions.

- Arrhenius Analysis : Calculate activation energy (E) from rate constants at multiple temperatures.

Q. What role does the cyclopentyl group play in modulating the compound’s electronic properties?

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.

- Hammett Studies : Compare substituent effects with analogs (e.g., phenyl vs. cyclopentyl) on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.